3-(2-Benzyloxyphenyl)benzoic acid
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Overview
Description
2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, along with a carboxylic acid functional group. The molecular formula of this compound is C20H16O3, and it has a molecular weight of 304.34 g/mol
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and is excreted as hippuric acid . This process can lead to a decrease in ammonia levels, which can be beneficial in the treatment of urea cycle disorders .
Biochemical Pathways
Benzoic acid derivatives are known to undergo various transformations, such as oxidation and reduction, which can influence various biochemical pathways .
Pharmacokinetics
It is known that benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 3-(2-Benzyloxyphenyl)benzoic acid may have similar pharmacokinetic properties.
Result of Action
The reduction of benzylic compounds can convert electron-withdrawing functions into electron-donating amino and alkyl groups . This could potentially influence the cellular environment and lead to various biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid typically involves the reaction of 2-benzyloxy-1-methylpyridinium triflate with appropriate biphenyl derivatives. The reaction conditions often include the use of solvents such as toluene or trifluoro-toluene, and the process may involve N-methylation of 2-benzyloxypyridine to generate the active reagent in situ . The reaction is carried out under mild conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like nitric acid (HNO3) for nitration or acyl chlorides for Friedel-Crafts acylation are used.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted biphenyl compounds.
Scientific Research Applications
2’-(Benzyloxy)[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)boronic acid: Shares a similar biphenyl structure with a benzyloxy group but differs in the presence of a boronic acid group instead of a carboxylic acid.
2-Benzyloxybenzoic acid: Contains a benzyloxy group attached to a benzoic acid structure, differing in the absence of the biphenyl moiety.
Properties
IUPAC Name |
3-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)17-10-6-9-16(13-17)18-11-4-5-12-19(18)23-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMSJATUQLEIKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602444 |
Source
|
Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-38-4 |
Source
|
Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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